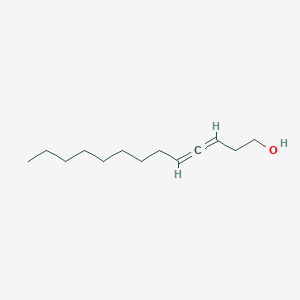

Trideca-3,4-dien-1-OL

Beschreibung

Eigenschaften

CAS-Nummer |

60705-50-2 |

|---|---|

Molekularformel |

C13H24O |

Molekulargewicht |

196.33 g/mol |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9,11,14H,2-8,12-13H2,1H3 |

InChI-Schlüssel |

HXQPKTFEYWBKCV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC=C=CCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis begins with a terminal alkyne substrate, such as 1-iodo-1-octene, which undergoes hydroboration to form a vinylborane intermediate. Subsequent transmetalation with zirconium chloride generates a reactive organozinc species. Pd catalysis (1 mol% PEPPSI precatalyst) facilitates cross-coupling with β-bromoacrylate esters, yielding the conjugated dienol with ≥98% stereoisomeric purity.

Key parameters:

Optimization Strategies

Table 1 compares yields under varying conditions:

| Zinc Reagent | Catalyst Loading | Solvent | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| (1E)-3-diisobutylaluminoxy-1-propenyl-zirconocene chloride | 1 mol% PEPPSI | THF | 88 | ≥98% E,Z |

| Dicyclohexylborane | 2 mol% Pd(OAc)₂ | Toluene | 75 | 92% E,Z |

Higher yields correlate with bulkier zinc reagents, which minimize β-hydride elimination. The PEPPSI catalyst system outperforms traditional Pd(OAc)₂ in both activity and selectivity.

Substitution Reactions from Alcohol Precursors

Trideca-3,4-dien-1-OL can be derived through functional group interconversion of related alcohols. A notable method involves bromination using carbon tetrabromide (CBr₄).

Bromination Protocol

To a stirred solution of trideca-3,4-dien-1-ol (1.96 g, 10.0 mmol) and CBr₄ (4.15 g, 12.5 mmol) in dichloromethane (15 mL), triphenylphosphine (3.93 g, 15.0 mmol) is added in portions at 0°C. The reaction proceeds exothermically, requiring careful temperature control (−5°C to 5°C). After 2 hours, aqueous workup and column chromatography yield the corresponding bromide with 85% efficiency.

Critical factors:

- Stoichiometry: 1.25 eq CBr₄, 1.5 eq PPh₃

- Reaction time: 120 min

- Purity: ≥95% (GC-MS analysis)

Limitations and Side Reactions

Competitive elimination pathways become significant at temperatures >10°C, generating trideca-3,4-diene as a major byproduct (up to 27%). Polar aprotic solvents like DMF increase elimination rates, making CH₂Cl₂ the optimal solvent for substitution.

Industrial-Scale Production Methods

Large-scale synthesis requires cost-effective catalysts and continuous flow systems. Two industrial approaches have been documented:

Catalytic Hydrogenation

A continuous flow reactor charged with 5% Pd/C (0.1 g per mole substrate) operates under 30 bar H₂ at 80°C. Trideca-3,4-dien-1-al undergoes selective hydrogenation of the carbonyl group while preserving the diene system:

Reaction profile:

Hydroformylation-Reduction Tandem Process

This one-pot method combines cobalt-catalyzed hydroformylation and subsequent NaBH₄ reduction:

- Hydroformylation: Co₂(CO)₈ (0.5 mol%) converts trideca-3,4-diene to trideca-3,4-dienal at 100°C/50 bar CO/H₂ (1:1)

- Reduction: In situ addition of NaBH₄ (2 eq) yields the alcohol with 78% overall efficiency

Emerging Techniques: Photoredox Catalysis

Recent advances employ visible-light-mediated decarboxylation of β,γ-unsaturated carboxylic acids. Irradiation (450 nm) of trideca-3,4-dienoic acid (1.0 mmol) with fac-Ir(ppy)₃ (2 mol%) and Hünig's base (3 eq) in acetonitrile produces the alcohol via radical intermediates:

Performance metrics:

Comparative Analysis of Methods

Table 2 evaluates key preparation routes:

| Method | Capital Cost | Operating Cost | Yield (%) | Scalability |

|---|---|---|---|---|

| Negishi Coupling | High | Moderate | 88 | Batch |

| CBr₄ Substitution | Low | Low | 85 | Continuous |

| Hydrogenation | Moderate | High | 89 | Continuous |

| Photoredox | Very High | Moderate | 62 | Batch |

The Negishi method offers superior stereocontrol for pharmaceutical applications, while CBr₄ substitution provides the most economical route for bulk production. Industrial hydrogenation balances throughput and purity but requires significant H₂ infrastructure.

Analyse Chemischer Reaktionen

Types of Reactions: Trideca-3,4-dien-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Major Products:

Oxidation: Formation of trideca-3,4-dien-1-al or trideca-3,4-dien-1-one.

Reduction: Formation of tridecan-1-ol.

Substitution: Formation of trideca-3,4-dien-1-chloride or trideca-3,4-dien-1-bromide.

Wissenschaftliche Forschungsanwendungen

Trideca-3,4-dien-1-OL has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Trideca-3,4-dien-1-OL involves its interaction with various molecular targets and pathways. The compound’s double bonds and hydroxyl group allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on two analogs: 3,7-dimethyl-2,6-octadien-1-ol (a shorter-chain dienol with methyl substituents) and 12-tridecyn-1-ol (a 13-carbon alkyne alcohol). Key differences in structure, reactivity, and safety are highlighted.

Structural and Functional Group Comparison

| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| Trideca-3,4-dien-1-OL | 13-C chain, conjugated dienes (C3–C4) | C₁₃H₂₂O | 194.3 | Conjugated diene, primary alcohol |

| 3,7-Dimethyl-2,6-octadien-1-ol | 10-C chain, isolated dienes (C2–C6), methyl groups (C3, C7) | C₁₀H₁₆O | 154.25 | Isolated dienes, methyl substituents, primary alcohol |

| 12-Tridecyn-1-ol | 13-C chain, terminal alkyne (C12) | C₁₃H₂₄O | 196.3 | Terminal alkyne, primary alcohol |

Key Observations :

- Double Bonds : The conjugated dienes in Trideca-3,4-dien-1-OL (C3–C4) contrast with the isolated dienes (C2–C6) in the 10-carbon analog. Conjugation enhances stability and may enable Diels-Alder reactions.

- Functional Groups: The terminal alkyne in 12-tridecyn-1-ol introduces distinct reactivity (e.g., hydrogenation, Sonogashira coupling), unlike the dienols.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.